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Compound Name:
Aminocyclohexanecarboxylic Acid

Cat. No. B1241999

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the
chiral amino acid, (1S,3R)-3-Aminocyclohexanecarboxylic Acid. The information presented
herein is crucial for the identification, characterization, and quality control of this compound in
research and drug development settings. This document details nuclear magnetic resonance
(NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Table 1: *"H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
Ppm
3.19-3.26 m 1H CH-NH:2
2.16-2.28 m 2H Cyclohexyl CH
1.89-2.03 m 3H Cyclohexyl CH2
1.27-1.50 m 4H Cyclohexyl CH2

Solvent: D20, Frequency: 300 MHz[1]

« 13
Chemical Shift (8) ppm Assighment
183.96 C=0 (Carboxylic Acid)
49.91 CH-COOH
45.02 CH-NH:z
33.55 Cyclohexyl CH2
29.89 Cyclohexyl CHz
28.48 Cyclohexyl CH2
23.30 Cyclohexyl CH2

Solvent: D20, Frequency: 75 MHz[1]

Table 3: High-Resolution Mass Spectrometry (HRMS)

Data
Parameter Value
Molecular Formula C7H13NO:2
Calculated Mass [M-H]~ 142.0863
Found Mass [M-H]~ 142.0859
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[1]

Table 4: Representative Infrared (IR) Spectroscopic Data

While a specific experimental spectrum for (1S,3R)-3-Aminocyclohexanecarboxylic Acid is
not readily available, the following table outlines the expected characteristic absorption bands
based on its functional groups (carboxylic acid and amine).

Wavenumber (cm—?) Intensity Assignment

O-H stretch (from carboxylic

3300-2500 Strong, Broad )
acid, hydrogen-bonded)
) N-H stretch (from primary
3500-3300 Medium ]
amine)
) C-H stretch (from cyclohexyl
2950-2850 Medium to Strong
group)
C=0 stretch (from carboxylic
1760-1690 Strong )
acid)
1640-1550 Medium to Strong N-H bend (from primary amine)
) C-H bend (from cyclohexyl
1470-1450 Medium
group)
C-O stretch (from carboxylic
1320-1210 Strong )
acid)
) O-H bend (out-of-plane, from
950-910 Medium, Broad

carboxylic acid)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.
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Instrumentation: A 300 MHz NMR spectrometer was utilized for tH NMR and a 75 MHz
spectrometer for 33C NMR analysis.[1]

Sample Preparation:

o Asample of (1S,3R)-3-Aminocyclohexanecarboxylic Acid was dissolved in Deuterium
Oxide (D20).

e The solution was transferred to a standard 5 mm NMR tube.

IH NMR Acquisition Parameters:

Frequency: 300 MHz

Solvent: D20

Number of Scans: Typically 16-64 scans for a clear spectrum.

Relaxation Delay: 1-2 seconds.

Pulse Width: Calibrated for a 90° pulse.

13C NMR Acquisition Parameters:

Frequency: 75 MHz

Solvent: D20

Number of Scans: Typically 1024 or more scans due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Pulse Program: A standard single-pulse experiment with proton decoupling.
Data Processing:
e The raw data (Free Induction Decay - FID) was Fourier transformed.

e Phase and baseline corrections were applied to the resulting spectrum.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2959423/
https://www.benchchem.com/product/b1241999?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1241999?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Chemical shifts were referenced to the residual solvent peak.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Instrumentation: A high-resolution mass spectrometer, likely an Orbitrap or FT-ICR instrument,
was used.

Sample Preparation:

o Adilute solution of the compound was prepared in a suitable solvent (e.g., methanol or
acetonitrile with 0.1% formic acid for positive ion mode, or a basic solvent for negative ion
mode).

e The solution was introduced into the mass spectrometer via direct infusion or coupled with a
liquid chromatography system.

Acquisition Parameters (Negative lon Mode):

lonization Mode: Electrospray lonization (ESI).

e Mass Analyzer: Set to a high-resolution mode.

e Scan Range: Arange encompassing the expected m/z of the deprotonated molecule (e.g.,
m/z 50-500).

o Capillary Voltage: Typically 2.5-3.5 kV.

» Sheath Gas and Auxiliary Gas Flow Rates: Optimized for stable spray and ion desolvation.

Data Analysis:

e The acquired high-resolution mass spectrum was analyzed to identify the peak
corresponding to the deprotonated molecule [M-H]~.
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e The measured accurate mass was compared to the theoretically calculated mass for the
molecular formula C7H12NO: to confirm the elemental composition.[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in (1S,3R)-3-
Aminocyclohexanecarboxylic Acid.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry
potassium bromide (KBr) powder in an agate mortar.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition Parameters:

Spectral Range: 4000-400 cm™1,

Resolution: Typically 4 cm~2.

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the empty sample compartment (or a pure KBr
pellet) is recorded and subtracted from the sample spectrum.

Data Analysis:

e The resulting IR spectrum is analyzed for the presence of characteristic absorption bands
corresponding to the functional groups of the molecule.

» The positions, shapes, and intensities of the absorption bands are compared with known
correlation tables to confirm the presence of the carboxylic acid and amino groups.

Visualizations
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The following diagrams illustrate the workflow for spectroscopic analysis and the relationship
between different spectroscopic techniques.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Relationship between spectroscopic techniques and structural information.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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